1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol
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Overview
Description
1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with isobutyl bromide under basic conditions to introduce the isobutyl group . This intermediate is then subjected to further reactions to introduce the amino and hydroxyl groups, often using reagents like sodium borohydride and hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Reduction: The triazole ring can be reduced under hydrogenation conditions to yield a dihydrotriazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, sodium hydride.
Major Products:
Oxidation: Carbonyl derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: N-alkylated triazole derivatives.
Scientific Research Applications
1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and fluid balance in biological systems . The triazole ring’s ability to form hydrogen bonds and interact with metal ions is crucial for its inhibitory activity .
Comparison with Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Anastrozole: An anticancer drug with a triazole moiety.
Voriconazole: Another antifungal with a triazole structure.
Uniqueness: 1-Amino-1-(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its isobutyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Properties
Molecular Formula |
C10H20N4O |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-amino-1-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]propan-2-ol |
InChI |
InChI=1S/C10H20N4O/c1-6(2)5-8-12-10(14(4)13-8)9(11)7(3)15/h6-7,9,15H,5,11H2,1-4H3 |
InChI Key |
OHWWKZYTDBZECS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=N1)C(C(C)O)N)C |
Origin of Product |
United States |
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